molecular formula C21H22O5S B13974542 (2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

(2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B13974542
M. Wt: 386.5 g/mol
InChI Key: KPFUCAOZNMKWFC-RQXATKFSSA-N
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Description

The compound (2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule characterized by a tetrahydropyran ring, a benzo[b]thiophene moiety, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the benzo[b]thiophene moiety, which can be achieved through a series of cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The benzo[b]thiophene moiety can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the benzo[b]thiophene moiety can produce a dihydro derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s multiple hydroxyl groups make it a potential candidate for studying carbohydrate-protein interactions. It can also be used as a probe to investigate the mechanisms of enzymatic reactions.

Medicine

In medicine, the compound’s structural features suggest potential applications in drug design. Its ability to interact with biological targets could lead to the development of new therapeutic agents.

Industry

In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties may also make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which (2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-tetrahydro-2H-pyran-3,4,5-triol: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    (2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-methyl-tetrahydro-2H-pyran-3,4,5-triol: Contains a methyl group instead of a hydroxymethyl group, potentially altering its chemical properties.

Uniqueness

The presence of the hydroxymethyl group in (2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol distinguishes it from similar compounds

Properties

Molecular Formula

C21H22O5S

Molecular Weight

386.5 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H22O5S/c22-11-16-18(23)19(24)20(25)21(26-16)14-6-3-4-12(8-14)9-15-10-13-5-1-2-7-17(13)27-15/h1-8,10,16,18-25H,9,11H2/t16-,18-,19+,20-,21+/m1/s1

InChI Key

KPFUCAOZNMKWFC-RQXATKFSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=CC(=CC=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=CC(=CC=C3)C4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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